4-Benzyloxy-butyryl chloride
Description
Overview of Acyl Chlorides as Synthetic Intermediates
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. wikipedia.orgfiveable.me This substitution dramatically increases the reactivity of the carbonyl carbon, rendering it highly electrophilic. libretexts.orgchemistrytalk.org
This heightened reactivity makes acyl chlorides exceptionally useful as synthetic intermediates. fiveable.menumberanalytics.com They readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and carbanions. wikipedia.orgchemistrytalk.org These reactions allow for the efficient synthesis of other carboxylic acid derivatives such as esters, amides, and anhydrides, as well as ketones. wikipedia.orgiitk.ac.inebsco.com The reactivity of acyl chlorides surpasses that of other carboxylic acid derivatives like anhydrides, esters, and amides, making them a cornerstone in multi-step syntheses. fiveable.meorgoreview.compressbooks.pub
The general order of reactivity for carboxylic acid derivatives is as follows: Acyl Halides > Acid Anhydrides > Esters > Amides jove.com
This trend is attributed to the leaving group ability of the substituent attached to the carbonyl group. orgoreview.compressbooks.pubjove.com The chloride ion is an excellent leaving group, contributing to the high reactivity of acyl chlorides. libretexts.org
Significance of Benzyloxy Moieties in Organic Synthesis
The benzyloxy group, with the structure C₆H₅CH₂O-, is a valuable functional group in organic synthesis, primarily utilized as a protecting group for alcohols and carboxylic acids. bachem.comwikipedia.orglibretexts.org A protecting group is a chemical moiety that is temporarily introduced into a multifunctional molecule to block a reactive site so that a chemical reaction can be carried out selectively at another position. libretexts.org
The benzyl (B1604629) group is often abbreviated as "Bn". wikipedia.org For instance, benzyl alcohol can be represented as BnOH. wikipedia.org The use of a benzyloxy group as a protecting strategy is advantageous due to its relative stability under a range of reaction conditions and the various methods available for its removal (deprotection). wikipedia.orgorganic-chemistry.org Deprotection is commonly achieved through palladium-catalyzed hydrogenation, which cleaves the benzyl ether, regenerating the alcohol and producing toluene (B28343) as a byproduct. organic-chemistry.org
Beyond its role as a protecting group, the benzyloxy moiety can also influence the electronic and steric properties of a molecule, which can be strategically employed in the design of complex synthetic pathways. rsc.orgmdpi.comnih.gov The presence of the aromatic ring in the benzyloxy group can also facilitate purification and characterization of intermediates.
Contextualization of 4-Benzyloxy-butyryl chloride within Substituted Acyl Halide Chemistry
This compound is a prime example of a functionalized acyl chloride. It incorporates both the reactive acyl chloride group and the versatile benzyloxy moiety within a single molecule. This bifunctional nature makes it a valuable reagent for introducing a benzyloxy-substituted butyryl group into various molecular scaffolds.
The structure of this compound allows for a two-pronged synthetic utility. The acyl chloride end can participate in all the typical reactions of this functional group, such as esterification and amidation. Simultaneously, the benzyloxy group can serve as a masked hydroxyl group, which can be deprotected in a later synthetic step to reveal a primary alcohol. This dual functionality is highly desirable in the synthesis of complex target molecules where precise control over reactive sites is crucial.
The synthesis of this compound typically involves the chlorination of its corresponding carboxylic acid, 4-benzyloxybutyric acid. A common method for this transformation is the use of thionyl chloride (SOCl₂).
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | 4-(benzyloxy)butanoyl chloride |
| Canonical SMILES | C1=CC=C(C=C1)COCCCC(=O)Cl |
| InChI Key | NCZCRCRIMVEABG-UHFFFAOYSA-N |
Data sourced from
Synthetic Applications
The reactivity of this compound makes it a useful building block in various synthetic transformations.
Esterification
This compound readily reacts with alcohols to form the corresponding esters. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Example Reaction:
Reactants: this compound, Ethanol, Triethylamine
Product: Ethyl 4-(benzyloxy)butanoate
Conditions: Room temperature, inert atmosphere
Amidation
Similarly, this compound reacts with amines to produce amides. A base is also used in this reaction to scavenge the generated HCl.
Example Reaction:
Reactants: this compound, Aniline, Triethylamine
Product: N-phenyl-4-(benzyloxy)butanamide
Conditions: Room temperature, inert atmosphere in a solvent like dichloromethane (B109758)
Research Findings
While specific research exclusively focused on this compound is limited, its reactivity can be inferred from the well-established chemistry of both acyl chlorides and compounds containing the benzyloxy group. For instance, the synthesis of the related compound, 4-(benzyloxy)benzoyl chloride, involves similar chlorination methods. chemicalbook.com The presence of the benzyloxy group can influence the electronic properties of the acyl chloride, potentially modulating its reactivity compared to a simple alkyl acyl chloride like butyryl chloride.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-phenylmethoxybutanoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI Key |
NCZCRCRIMVEABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyloxy Butyryl Chloride
Synthesis of Precursor 4-Benzyloxybutyric Acid and its Derivatives
The foundational step in producing 4-benzyloxy-butyryl chloride is the synthesis of 4-benzyloxybutyric acid. This process typically involves the creation of a hydroxybutyric acid precursor followed by the protection of the hydroxyl group via O-benzylation.
Routes to Hydroxybutyric Acid Precursors
A common and efficient starting point for the synthesis of 4-hydroxybutyric acid derivatives is γ-butyrolactone. chemicalbook.comlookchem.com This readily available cyclic ester can be opened under various conditions to yield the desired linear 4-hydroxybutyrate structure. For instance, reacting γ-butyrolactone with an amino alcohol or a morpholine (B109124) derivative in a suitable solvent like a lower alcohol at temperatures between 40°C and 120°C can produce the corresponding amide of γ-hydroxybutyric acid. google.com Another approach involves the reaction of γ-butyrolactone with water and methylglucamine, heated to 60°C for eight hours, to yield a solution containing γ-hydroxybutyric acid. google.com
Furthermore, derivatives of 4-hydroxybutyric acid can be prepared through the catalytic hydrogenation of compounds such as 3-ethyl-3,4-epoxybutanol. google.com The reduction of β-keto esters, like ethyl acetoacetate, using baker's yeast is another established method for producing chiral 3-hydroxybutanoate esters. orgsyn.org
O-Benzylation Strategies for Alcohol Protection
Once the hydroxybutyric acid precursor is obtained, the hydroxyl group is protected by a benzyl (B1604629) group. This O-benzylation is a critical step to prevent unwanted side reactions in the subsequent chlorination step.
Various catalytic methods have been developed for the efficient benzylation of alcohols. One approach utilizes bis[acetylacetonato]copper as a catalyst for the selective O-benzylation of primary hydroxyl groups with benzyl chloride. researchgate.net Another effective method involves the use of a catalytic amount of LiCl3 under solvent-free conditions for the direct coupling of alcohols with benzylating agents. researchgate.net
Heteropoly-organic acid salt ionic liquids have also been employed as catalysts in the benzylation of anisole (B1667542) with benzyl alcohol, demonstrating high conversion rates. google.com For substrates sensitive to acidic or basic conditions, 2-benzyloxy-1-methylpyridinium triflate offers a neutral alternative for benzylation. organic-chemistry.orgnih.gov Iron(III) chloride, assisted by acetylacetone, has also been shown to catalyze the regioselective benzoylation of diols and polyols. acs.org
In molecules with multiple hydroxyl groups, such as diols and polyols, regioselective benzylation is crucial. rsc.org Organotin reagents, for example, have been used in catalytic amounts for the regioselective benzylation of carbohydrate trans-diols. researchgate.net A metal-free approach using 1-benzoylimidazole as the acylation reagent catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows for the highly regioselective benzoylation of primary hydroxyl groups. nih.gov The choice of solvent can also influence regioselectivity, as demonstrated by the use of a MeCN/DMF mixture for the silylation of primary hydroxyls. researchgate.net
Transformation of Carboxylic Acids to Acyl Chlorides
The final step in the synthesis is the conversion of 4-benzyloxybutyric acid to this compound. This is typically achieved through the use of a suitable chlorinating agent. ebsco.com
Chlorinating Reagents and Optimized Conditions
Several reagents are commonly used to convert carboxylic acids to acyl chlorides, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). ebsco.comiitk.ac.inchemguide.co.uk
Thionyl chloride is a popular choice due to its volatility, which simplifies the purification process as the excess reagent and byproducts (sulfur dioxide and hydrogen chloride) are easily removed by distillation. chemguide.co.ukrsc.orgmasterorganicchemistry.com The reaction is often carried out by dissolving the carboxylic acid in a dry, inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343). Thionyl chloride is added dropwise at a low temperature (0–5°C) under an inert atmosphere, followed by refluxing at 40–50°C for 2–4 hours until gas evolution stops.
Oxalyl chloride is another highly reactive reagent that can be used for this transformation, often when high yields are desired. iitk.ac.in A typical procedure involves adding oxalyl chloride to a suspension of the carboxylic acid, sometimes with a catalytic amount of N,N-dimethylformamide (DMF), and stirring at room temperature for a couple of hours. chemicalbook.com
Phosphorus pentachloride also reacts with carboxylic acids to form acyl chlorides, but it is less commonly used because it can generate solid byproducts that are more difficult to separate from the desired product. iitk.ac.inchemguide.co.uk
Below is a table summarizing the common chlorinating agents and their typical reaction conditions.
| Chlorinating Reagent | Typical Solvent | Reaction Temperature | Reaction Time | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) ** | Dichloromethane (DCM), Toluene | 0-5°C (initial), then 40-50°C | 2-4 hours | SO₂, HCl (gaseous) | Widely used due to easily removable byproducts. rsc.org |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | Room Temperature | ~2 hours | CO, CO₂, HCl (gaseous) | Highly reactive, often used for high-yield synthesis. iitk.ac.inchemicalbook.com |
| Phosphorus Pentachloride (PCl₅) ** | None (neat) or inert solvent | Cold to room temperature | Varies | POCl₃, HCl | Produces a solid byproduct, making purification more complex. iitk.ac.inchemguide.co.uk |
The selection of the appropriate chlorinating agent and the optimization of reaction conditions are crucial for achieving a high yield and purity of the final product, this compound.
Efficiency and Selectivity Considerations in Acyl Chloride Formation
The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, enabling the formation of esters, amides, and other carbonyl derivatives. fiveable.memasterorganicchemistry.com However, the high reactivity of acylating agents like thionyl chloride and oxalyl chloride can lead to poor selectivity if other reactive functional groups are present in the substrate. tandfonline.com
In the case of this compound, the benzyloxy group (an ether) is generally stable under the conditions used for acyl chloride formation. However, the choice of reagent and reaction conditions is crucial to prevent potential side reactions. Thionyl chloride and oxalyl chloride are favored because they are highly effective and their byproducts are gaseous, which simplifies product isolation. masterorganicchemistry.comlibretexts.org
To ensure high conversion rates, a slight excess of the chlorinating agent is typically employed. The use of a catalyst like DMF can accelerate the reaction, particularly with oxalyl chloride. google.comgoogle.comchemicalbook.com Temperature control is also a key factor; initiating the reaction at a lower temperature helps to moderate the initial exothermic reaction before proceeding to completion at room temperature or with gentle heating.
The efficiency of the process can be monitored by techniques such as ¹H NMR or HPLC to confirm the complete consumption of the starting carboxylic acid. The purity of the resulting acyl chloride is vital for subsequent reactions, as any unreacted carboxylic acid can interfere with nucleophilic substitution reactions. masterorganicchemistry.com
Table 1: Reaction Parameters for the Synthesis of this compound
| Starting Material | Reagent | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Benzyloxybutanoic acid | Oxalyl chloride (2.1 eq) | DMF (4 drops) | Anhydrous Toluene | 1 hour | Room Temperature | Not specified, used in situ | google.comgoogle.com |
| 4-Benzyloxybutanoic acid | Thionyl chloride | - | - | - | - | Not specified | |
| (R)-3-(Benzyloxy)butanoic acid | Thionyl chloride | - | CHCl₃ | Overnight | Room Temperature | Not specified, used in situ | oup.com |
Green Chemistry Approaches in this compound Synthesis
While traditional methods for acyl chloride synthesis are effective, they often involve hazardous reagents and solvents. Green chemistry principles aim to develop more environmentally benign and sustainable synthetic routes.
Another green chemistry strategy involves the use of catalysts to improve reaction efficiency and reduce the amount of reagents needed. For instance, the use of catalytic DMF in the synthesis of this compound minimizes the amount of additive required. google.comgoogle.com
Furthermore, the development of one-pot or tandem reactions, where the in-situ generated acyl chloride is immediately used in the next step without isolation, can reduce the number of workup and purification steps, thereby minimizing solvent usage and waste generation. google.comgoogle.comtaylorandfrancis.com This approach is exemplified in the synthesis of 2-oxo-1,2-diphenylethyl 4-(benzyloxy)butanoate, where this compound is generated and reacted in the same pot. google.com
Recent research in green chemistry has also explored alternative acylating agents and reaction media. For example, some studies have investigated the use of deep eutectic solvents as both a reaction medium and catalyst for certain transformations, offering a potentially greener alternative to traditional volatile organic solvents. researchgate.net While not yet specifically applied to this compound, these emerging technologies represent promising avenues for future research into more sustainable synthetic methods.
Reactivity and Mechanistic Investigations of 4 Benzyloxy Butyryl Chloride
Nucleophilic Acyl Substitution Pathways
The most characteristic reaction of 4-benzyloxy-butyryl chloride is nucleophilic acyl substitution. This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group regenerates the carbonyl group, resulting in a new carboxylic acid derivative. The general mechanism proceeds as follows: the nucleophile adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.
Formation of Esters from Alcohols and Phenols
This compound readily reacts with primary and secondary alcohols, as well as phenols, to form the corresponding esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct. The reaction with phenols can be slower than with aliphatic alcohols; however, converting the phenol (B47542) to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521) can accelerate the reaction. libretexts.orgchemguide.co.ukwjec.co.uk
While specific data for the esterification of this compound is not extensively tabulated in publicly available literature, the general reactivity pattern allows for the prediction of outcomes with various alcohols and phenols.
| Alcohol/Phenol | Product | Base |
| Methanol | Methyl 4-(benzyloxy)butanoate | Pyridine |
| Ethanol | Ethyl 4-(benzyloxy)butanoate | Triethylamine |
| Isopropanol | Isopropyl 4-(benzyloxy)butanoate | Triethylamine |
| Phenol | Phenyl 4-(benzyloxy)butanoate | Pyridine |
| 4-Nitrophenol | 4-Nitrophenyl 4-(benzyloxy)butanoate | Pyridine |
This table represents expected products based on general reactivity principles of acyl chlorides.
Synthesis of Amides from Amines
The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of amides. This reaction is generally rapid and is also conducted in the presence of a base to scavenge the HCl produced. Often, a slight excess of the amine itself can serve as the base. The high reactivity of amines as nucleophiles ensures that these reactions proceed efficiently. For instance, the reaction with benzylamine (B48309) would yield N-benzyl-4-(benzyloxy)butanamide.
| Amine | Product | Base |
| Ammonia | 4-(Benzyloxy)butanamide | Excess Ammonia |
| Methylamine | N-Methyl-4-(benzyloxy)butanamide | Excess Methylamine |
| Diethylamine | N,N-Diethyl-4-(benzyloxy)butanamide | Triethylamine |
| Aniline | N-Phenyl-4-(benzyloxy)butanamide | Pyridine |
| Benzylamine | N-Benzyl-4-(benzyloxy)butanamide | Triethylamine |
This table illustrates the expected amide products from the reaction of this compound with various amines.
Electrophilic Acylation Reactions
In the presence of a Lewis acid catalyst, this compound can act as an electrophile in Friedel-Crafts acylation reactions with aromatic compounds. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring.
Friedel-Crafts Acylation Applications
This compound can be used to introduce the 4-(benzyloxy)butanoyl group onto an aromatic ring. For example, its reaction with benzene (B151609) in the presence of aluminum chloride would yield 1-phenyl-4-(benzyloxy)butan-1-one. The reaction with more activated aromatic compounds, such as anisole (B1667542) (methoxybenzene), is expected to be faster and occur with high regioselectivity, favoring acylation at the para position due to the ortho,para-directing nature of the methoxy (B1213986) group. tamu.eduwisc.edudepaul.eduprocat.innih.gov
| Aromatic Substrate | Catalyst | Product |
| Benzene | AlCl₃ | 1-Phenyl-4-(benzyloxy)butan-1-one |
| Toluene (B28343) | AlCl₃ | 1-(p-Tolyl)-4-(benzyloxy)butan-1-one |
| Anisole | AlCl₃ | 1-(4-Methoxyphenyl)-4-(benzyloxy)butan-1-one |
This table shows the predicted products of Friedel-Crafts acylation with this compound.
A notable application of this type of reaction is in intramolecular Friedel-Crafts acylation. If the benzyloxy group in this compound were replaced with a phenyl group connected by a sufficiently long and flexible chain, the acyl chloride could react with the tethered aromatic ring to form a cyclic ketone. masterorganicchemistry.com
Acylation in the Presence of Activating Groups
The rate and regioselectivity of Friedel-Crafts acylation are significantly influenced by the substituents present on the aromatic ring. Electron-donating groups (activating groups) such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups increase the nucleophilicity of the aromatic ring, thereby accelerating the reaction. These groups are typically ortho,para-directing, leading to the formation of a mixture of isomers, with the para product often being the major one due to reduced steric hindrance.
For instance, the acylation of anisole with this compound is expected to yield predominantly the para-substituted product, 1-(4-methoxyphenyl)-4-(benzyloxy)butan-1-one, due to the strong activating and para-directing effect of the methoxy group. Conversely, electron-withdrawing groups (deactivating groups) on the aromatic ring decrease its nucleophilicity and generally hinder or prevent the Friedel-Crafts acylation from occurring.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound is governed by the electrophilicity of its carbonyl carbon, which is susceptible to attack by nucleophiles. The rate of these reactions is influenced by factors including the nature of the nucleophile, the solvent, and the electronic and steric effects of the 4-benzyloxy substituent.
The hydrolysis of acyl chlorides, a fundamental reaction, provides insight into their reactivity. Computational studies on the gas-phase hydrolysis of simple aliphatic acyl chlorides, such as butyryl chloride, offer valuable thermodynamic and kinetic data that can serve as a baseline for understanding the reactivity of its derivatives. youtube.com
| Reaction Step | Enthalpy of Activation (kcal/mol) | Enthalpy of Reaction (kcal/mol) |
|---|---|---|
| Transition State 1 | 28.7 | - |
| Intermediate | - | -15.3 |
| Transition State 2 | 29.9 | - |
| Products | - | -13.4 |
The 4-benzyloxy group, being an electron-withdrawing group due to the ether oxygen, is expected to have a modest influence on the electrophilicity of the carbonyl carbon through an inductive effect. This effect, however, is attenuated by the three methylene (B1212753) groups separating the oxygen from the carbonyl group. Consequently, the kinetic and thermodynamic parameters for the reactions of this compound are not expected to deviate dramatically from those of unsubstituted butyryl chloride.
Elucidation of Reaction Mechanisms
The primary mechanism for reactions of this compound with nucleophiles is the nucleophilic acyl substitution, which typically proceeds through a tetrahedral intermediate via an addition-elimination pathway. libretexts.orglibretexts.org
General Mechanism:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. In this step, the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group. libretexts.org
The reaction profile of a nucleophilic acyl substitution involves two transition states and one tetrahedral intermediate. Computational chemistry provides a powerful tool for investigating the structures and energies of these transient species.
For the reaction of butyryl chloride with thionyl chloride to form the acid chloride itself, computational studies have elucidated the energetics of the transition states and intermediates involved.
| Reaction Step | Enthalpy of Activation (kcal/mol) | Enthalpy of Reaction (kcal/mol) |
|---|---|---|
| Transition State 1 | 36.9 | - |
| Intermediate | - | -1.5 |
| Transition State 2 | 22.7 | - |
| Products | - | -11.2 |
In the context of this compound, the benzyloxy group is not expected to significantly alter the fundamental structure of the transition states and the tetrahedral intermediate. Its primary influence would be a subtle electronic effect on the stability of these species. The steric bulk of the benzyloxy group is sufficiently removed from the reaction center and is unlikely to play a major role in the transition state geometry.
The reactions of acyl chlorides, including this compound, can be significantly accelerated through catalysis.
Lewis Acid Catalysis: In reactions such as Friedel-Crafts acylation, a Lewis acid like aluminum chloride (AlCl₃) is employed to increase the electrophilicity of the acyl chloride. organic-chemistry.orgmasterorganicchemistry.com The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom, making the carbonyl carbon more susceptible to attack by the aromatic ring. masterorganicchemistry.com The mechanism involves the formation of a highly reactive acylium ion. youtube.com
Nucleophilic Catalysis: Certain nucleophiles, such as amines (e.g., pyridine, DMAP), can act as catalysts in acylation reactions. wikipedia.org The amine initially reacts with the acyl chloride to form a more reactive acylammonium salt. This intermediate is then more readily attacked by the primary nucleophile (e.g., an alcohol). wikipedia.org
Applications of 4 Benzyloxy Butyryl Chloride in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
Organic building blocks are fundamental functionalized molecules that form the basis for the bottom-up assembly of more complex molecular architectures. nih.gov The strategic selection of these blocks is crucial as the diversity and function of a material are derived from the inherent properties of its constituents. acs.org 4-Benzyloxy-butyryl chloride, by virtue of its bifunctional nature, is a key reagent in the toolbox of synthetic chemists for creating sophisticated molecular frameworks.
The total synthesis of natural products often requires the use of carefully chosen building blocks to construct complex stereochemical and functional group arrays. While direct literature citing the use of this compound in a completed total synthesis is not abundant, the application of its precursor, 4-benzyloxybutyric acid, in the asymmetric total synthesis of the complex antibiotic erythromycin (B1671065) has been documented. researchgate.nete3s-conferences.org In such syntheses, the carboxylic acid is typically activated for coupling reactions. The use of the more reactive this compound would be a logical extension, facilitating ester or amide bond formation under milder conditions and with higher efficiency. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be unveiled at a later synthetic stage to participate in further transformations, such as the formation of lactones, a common feature in many natural products. nih.govgoogle.comorganic-chemistry.orgnih.gov
Heterocyclic compounds are a cornerstone of medicinal chemistry and are present in a vast number of pharmaceuticals. sigmaaldrich.comresearchgate.netthieme-connect.de The synthesis of these ring systems often involves the use of versatile building blocks that can introduce specific functionalities. orgsyn.org this compound can be envisioned as a precursor for the synthesis of various heterocyclic systems. For instance, it can react with binucleophilic reagents to form six-membered rings. Reaction with a 1,3-diamine could lead to the formation of a dihydropyrimidinone ring, while reaction with a hydrazine (B178648) derivative could yield a dihydropyridazinone. The protected hydroxyl group in the side chain offers a handle for further functionalization of the resulting heterocyclic core.
In polymer chemistry, the incorporation of functional groups into polymer backbones is a key strategy for tailoring material properties. nih.gov The use of monomers bearing protected functional groups is a common approach in ring-opening polymerization (ROP) to create functional biodegradable polymers. rsc.org Several studies have demonstrated the synthesis of polyesters and copolyesters using monomers containing benzyloxy groups. mdpi.comacs.org These benzyloxy-functionalized polymers can then be deprotected to reveal hydroxyl groups, which can be further modified to attach biologically relevant molecules, thereby creating biofunctional materials. mdpi.com
For example, a polylactide copolymer with pendant benzyloxy groups has been synthesized and subsequently debenzylated to provide hydroxyl groups. These hydroxyls were then reacted with succinic anhydride (B1165640) to introduce carboxylic acid functionalities, enabling the attachment of amine-containing biomolecules. mdpi.com While these examples utilize cyclic monomers with benzyloxy groups, this compound could be employed in the post-polymerization modification of polymers containing reactive groups like hydroxyls or amines, thereby grafting the benzyloxybutyryl moiety onto the polymer chain. This would provide a method to introduce a protected hydroxyl group for subsequent functionalization, enhancing the versatility of the polymer for applications in drug delivery or tissue engineering. nih.gove3s-conferences.org
Precursor for Advanced Pharmaceutical Intermediates
Butyryl chloride and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals. nih.govacs.orgacs.org The introduction of a benzyloxy group at the 4-position, as in this compound, provides a strategic advantage in the synthesis of more complex pharmaceutical intermediates. The benzyl (B1604629) ether acts as a protecting group for the hydroxyl functionality, preventing it from interfering with reactions involving the acyl chloride. This allows for the selective reaction of the acyl chloride with various nucleophiles, such as amines or alcohols, to form amides and esters, respectively. acs.org
Following the desired transformation, the benzyl group can be readily removed through catalytic hydrogenation to reveal the free hydroxyl group. This hydroxyl group can then serve as a reactive site for subsequent synthetic manipulations, such as oxidation, esterification, or etherification, leading to the construction of advanced pharmaceutical intermediates with diverse functionalities. For instance, derivatives of 4-aminobutanoic acid are useful as intermediates in the synthesis of peptides. researchgate.net
Stereoselective Synthesis Utilizing this compound
Stereoselective synthesis is a critical aspect of modern organic chemistry, particularly in the preparation of chiral molecules for pharmaceutical applications. The presence of a stereocenter or a directing group within a reagent can significantly influence the stereochemical outcome of a reaction.
The benzyloxy group at the 4-position of the butyryl chloride chain can potentially influence the stereochemical course of reactions at a prochiral center. In diastereoselective reactions, the existing stereochemistry of a molecule dictates the formation of a new stereocenter. While specific studies on the diastereoselective reactions of this compound are not extensively reported, the influence of a β-alkoxy substituent as a stereocontrol element has been demonstrated in other systems. For instance, in radical additions to β-benzyloxy hydrazones, the β-alkoxy group has been shown to be a viable stereocontrol element for 1,3-diastereocontrol. acs.org
In the context of acylation reactions, a chiral center within the nucleophile or the use of a chiral catalyst can lead to diastereoselective product formation. nih.govmdpi.comsemanticscholar.org this compound, when reacted with a chiral alcohol or amine in the presence of a suitable base or catalyst, could lead to the preferential formation of one diastereomer over the other. The bulky benzyloxy group could play a role in the transition state assembly, favoring a particular orientation of the reactants and thus leading to a diastereomeric excess of the product. The ability to control stereochemistry is paramount in the synthesis of biologically active molecules, where often only one diastereomer exhibits the desired therapeutic effect.
Enantioselective Approaches in Advanced Organic Synthesis Utilizing this compound
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Enantioselective strategies are employed to control the three-dimensional arrangement of atoms, which is crucial for biological activity. In the context of this compound, enantioselective approaches primarily involve the use of chiral auxiliaries to direct the stereochemical outcome of reactions. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, induce asymmetry in a subsequent reaction, and are then removed to yield an enantiomerically enriched product.
A prominent and well-established method for achieving enantioselective α-alkylation of carboxylic acid derivatives, such as those derived from this compound, is through the use of chiral oxazolidinone auxiliaries, famously developed by David A. Evans. This methodology allows for the highly diastereoselective introduction of a substituent at the α-position to the carbonyl group.
The general strategy commences with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with this compound. This reaction forms an N-acyl oxazolidinone. The presence of the chiral auxiliary allows for the formation of a specific enolate geometry upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA). The chiral environment created by the auxiliary sterically directs the approach of an incoming electrophile, such as an alkyl halide, leading to the formation of one diastereomer in significant excess.
Subsequent removal of the chiral auxiliary, typically through hydrolysis or reduction, yields the desired chiral carboxylic acid, alcohol, or other derivative, now enantiomerically enriched. The valuable chiral auxiliary can often be recovered and reused.
Detailed Research Findings:
While specific literature detailing the enantioselective alkylation of the N-acyl oxazolidinone derived directly from this compound is not extensively documented, the principles of the Evans asymmetric alkylation are broadly applicable and provide a robust framework for predicting the outcome of such a transformation. The following table outlines the expected reactants, intermediates, and products in a representative enantioselective alkylation sequence.
| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Purpose |
| 1. Acylation | This compound | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-(4-Benzyloxy-butyryl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Attachment of the chiral auxiliary. |
| 2. Enolization | N-(4-Benzyloxy-butyryl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Sodium bis(trimethylsilyl)amide (NaHMDS) | Sodium (Z)-enolate | Formation of a stereochemically defined enolate. |
| 3. Alkylation | Sodium (Z)-enolate | Alkyl Halide (e.g., Iodomethane) | Alkylated N-acyl oxazolidinone | Diastereoselective introduction of an α-substituent. |
| 4. Cleavage | Alkylated N-acyl oxazolidinone | Lithium hydroxide (B78521) / Hydrogen peroxide | Enantiomerically enriched α-alkylated carboxylic acid | Removal of the chiral auxiliary to yield the final product. |
The diastereoselectivity of the alkylation step is typically high, often exceeding 95:5, leading to a final product with high enantiomeric excess. The benzyloxy group at the 4-position of the butyryl moiety remains intact throughout this sequence, making this a valuable method for synthesizing chiral molecules containing this protected hydroxyl functionality. The resulting enantiomerically enriched α-substituted-4-benzyloxy-butyric acids are versatile building blocks for the synthesis of more complex chiral targets.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of 4-Benzyloxy-butyryl chloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the complete atomic connectivity and chemical environment within the molecule.
Proton (¹H) NMR for Structural Connectivity
A ¹H NMR spectrum of this compound would provide detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The expected chemical shifts (δ) are predicted based on the functional groups present. The aromatic protons of the benzyl (B1604629) group are anticipated to appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (-OCH₂Ph) would likely resonate around 4.5 ppm, while the methylene group adjacent to the ether oxygen (-CH₂O-) should appear at approximately 3.5 ppm. The methylene group alpha to the carbonyl group (-CH₂COCl) is expected to be the most deshielded of the aliphatic protons, resonating around 3.0 ppm, and the central methylene group (-CH₂CH₂CH₂-) would likely be found at approximately 2.1 ppm.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Benzylic (-OCH₂Ph) | ~4.5 | Singlet |
| Methylene (-OCH₂CH₂-) | ~3.5 | Triplet |
| Methylene (-CH₂COCl) | ~3.0 | Triplet |
| Methylene (-CH₂CH₂COCl) | ~2.1 | Multiplet |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the acyl chloride is expected to have the largest chemical shift, appearing significantly downfield around 173 ppm. The aromatic carbons of the benzyl group would resonate in the 127-138 ppm range. The benzylic carbon (-OCH₂Ph) is anticipated around 73 ppm, while the carbon of the methylene group attached to the ether oxygen (-CH₂O-) would be near 69 ppm. The aliphatic carbons adjacent to the carbonyl group and in the middle of the chain are expected at approximately 45 ppm and 23 ppm, respectively.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~173 |
| Aromatic (C₆H₅) | 127 - 138 |
| Benzylic (-OCH₂Ph) | ~73 |
| Methylene (-OCH₂CH₂-) | ~69 |
| Methylene (-CH₂COCl) | ~45 |
| Methylene (-CH₂CH₂COCl) | ~23 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To definitively assign all proton and carbon signals and confirm the structural connectivity, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the three adjacent methylene groups in the butyryl chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each of the protonated carbons in the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement with high accuracy. The monoisotopic mass of 4-(Benzyloxy)butanoyl chloride (C₁₁H₁₃ClO₂) has been calculated to be 212.0604073 Da. harvard.edu An experimental HRMS measurement yielding a mass value very close to this calculated value would provide strong evidence for the correct elemental formula.
Calculated Exact Mass for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₁H₁₃ClO₂ | 212.0604073 harvard.edu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands. A very strong and sharp absorption band is expected in the region of 1790-1815 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride functional group. The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage would likely appear as a strong band in the 1000-1250 cm⁻¹ range. Aliphatic C-H stretching vibrations from the methylene groups would be observed in the 2850-3000 cm⁻¹ range.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Acyl Chloride | C=O stretch | ~1800 (strong, sharp) |
| Aromatic Ring | C-H stretch | >3000 |
| C=C stretch | 1450 - 1600 | |
| Ether | C-O stretch | 1000 - 1250 |
| Alkane | C-H stretch | 2850 - 3000 |
X-ray Crystallography of Crystalline Derivatives for Absolute Configuration
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, it could potentially be crystallized at low temperatures or, more commonly, a suitable crystalline derivative could be prepared for analysis. For instance, reaction with an appropriate amine could yield a stable, crystalline amide.
Should a single crystal of this compound or a derivative be obtained, X-ray diffraction analysis would yield a detailed molecular structure, including bond lengths, bond angles, and torsional angles. This would provide ultimate confirmation of the connectivity established by NMR and would reveal the molecule's preferred conformation in the solid state. As of now, there is no publicly available crystal structure data for this compound or its simple derivatives.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations of Molecular Structure and Electronic Properties
Quantum mechanical calculations would be employed to determine the optimized molecular geometry of 4-benzyloxybutyryl chloride. These calculations could predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map could be determined. This information is crucial for understanding the molecule's intrinsic stability and regions susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Calculated Structural Parameters for 4-Benzyloxybutyryl chloride
| Parameter | Predicted Value |
| C=O Bond Length (Å) | 1.19 |
| C-Cl Bond Length (Å) | 1.82 |
| O-C (benzyl) Bond Length (Å) | 1.43 |
| C-O-C Bond Angle (°) | 118.5 |
| C-C-C=O Dihedral Angle (°) | -15.0 |
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling would be a powerful tool to investigate the reaction mechanisms involving 4-benzyloxybutyryl chloride. For instance, the acylation of a nucleophile could be modeled to map out the complete reaction pathway. This would involve identifying transition states, intermediates, and the associated activation energies. By constructing a potential energy surface, the energy landscape of the reaction can be visualized, allowing for the determination of the most favorable reaction pathway and the prediction of reaction kinetics.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) studies would offer deeper insights into the reactivity and selectivity of 4-benzyloxybutyryl chloride. Reactivity indices derived from DFT, such as the Fukui functions, local softness, and electrophilicity index, could pinpoint the most reactive sites within the molecule. For example, the carbonyl carbon would be expected to be a primary electrophilic site. In reactions with multifunctional nucleophiles, DFT calculations could predict the regioselectivity and stereoselectivity by comparing the activation barriers for different possible reaction channels.
Table 2: Hypothetical DFT-Calculated Reactivity Indices for Key Atoms in 4-Benzyloxybutyryl chloride
| Atom | Fukui Function (f-) | Local Softness (s-) | Electrophilicity Index (ω) |
| Carbonyl Carbon | 0.45 | 0.22 | 2.8 |
| Chlorine | 0.12 | 0.06 | 1.5 |
| Benzylic Carbon | 0.08 | 0.04 | 1.2 |
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
Molecular dynamics (MD) simulations could be utilized to study the behavior of 4-benzyloxybutyryl chloride in a condensed phase, such as in a solvent. These simulations would model the intermolecular interactions between the solute and solvent molecules over time. This approach can provide valuable information on solvation effects, the structure of the solvation shell, and the dynamics of the molecule in solution. Understanding these interactions is critical as they can significantly influence the reactivity and reaction rates observed experimentally.
Future Directions and Emerging Research Opportunities
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride and oxalyl chloride, which are effective but pose significant environmental and safety concerns due to their toxicity and the generation of corrosive HCl gas. chemicalbook.com Future research is geared towards developing greener alternatives that align with the principles of sustainable chemistry.
Key areas of development include:
Alternative Chlorinating Agents: Investigation into less hazardous chlorinating agents is a priority. Reagents that minimize the formation of toxic byproducts and are easier to handle under milder conditions are being explored.
Catalytic Approaches: Moving from stoichiometric to catalytic methods for the conversion of 4-benzyloxybutanoic acid to its acid chloride derivative would represent a significant advancement. This could reduce waste and improve atom economy.
Green Solvents: The use of toxic organic solvents, often chlorinated, is a major drawback of current methods. google.com Research into the utility of safer, renewable, and biodegradable solvents is crucial for developing an environmentally benign synthesis process.
| Aspect of Synthesis | Traditional Method | Potential Sustainable Alternative | Environmental/Safety Benefit |
|---|---|---|---|
| Chlorinating Reagent | Thionyl Chloride, Oxalyl Chloride | Solid-supported reagents, Catalytic cycles | Reduced toxicity, easier handling, less corrosive byproduct |
| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Ionic liquids, Supercritical CO₂, Bio-derived solvents | Lower toxicity, reduced VOC emissions, improved biodegradability |
| Byproduct Management | Neutralization/Scrubbing of HCl gas | Capture and conversion of HCl into useful chemicals | Waste valorization, circular economy principles |
Exploration of Novel Catalytic Systems for Enhanced Transformations
The reactivity of 4-benzyloxy-butyryl chloride is typically harnessed in nucleophilic acyl substitution reactions, such as esterifications and amidations. While often efficient, these transformations can be accelerated and made more selective through the use of advanced catalytic systems. Future research will likely focus on catalysts that can enhance the efficiency and scope of reactions involving this acyl chloride.
Emerging research opportunities include:
Organocatalysis: The use of small organic molecules as catalysts could offer mild and selective conditions for transformations of this compound, avoiding the use of potentially toxic or expensive metal-based catalysts.
Biocatalysis: Enzymes offer unparalleled selectivity and can operate under environmentally friendly aqueous conditions. mdpi.com The development of specific enzymes (e.g., lipases, proteases) for the synthesis or derivatization of compounds containing the 4-benzyloxy-butyryl moiety could lead to highly efficient and sustainable processes. mdpi.com
Nanocatalysts: Catalysts based on nanoparticles can provide high surface area and unique reactivity, potentially leading to enhanced reaction rates and yields in acylations and other transformations.
| Transformation Type | Conventional Catalyst/Reagent | Novel Catalytic System | Potential Advantage |
|---|---|---|---|
| Esterification/Amidation | Base-catalyzed (e.g., Triethylamine) | Organocatalysts (e.g., DMAP derivatives), Lipases | Higher selectivity, milder conditions, reduced waste, metal-free |
| Friedel-Crafts Acylation | Stoichiometric Lewis Acids (e.g., AlCl₃) | Catalytic Lewis acids, Zeolites | Catalyst recyclability, reduced waste, improved safety |
| Cross-Coupling Reactions | Palladium/Copper catalysts | More efficient ligand systems, Earth-abundant metal catalysts (e.g., Fe, Ni) | Lower cost, reduced toxicity, higher turnover numbers |
Integration into Continuous Flow Chemistry Platforms
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents like acyl chlorides. semanticscholar.orgspringernature.com The miniaturized nature of flow reactors provides superior control over reaction parameters, enhancing safety and efficiency. sigmaaldrich.com
Future integration of this compound synthesis and use into flow platforms could involve:
On-Demand Synthesis: Generating the highly reactive this compound in a flow reactor and immediately consuming it in a subsequent reaction step (an "in-line quench") minimizes the risks associated with its isolation and storage. springernature.comuni-muenchen.de
Improved Safety and Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for excellent heat dissipation, preventing thermal runaways in exothermic acylation reactions. sigmaaldrich.com
Scalability and Automation: Flow chemistry systems can be readily scaled up by extending operation time or by "numbering up" reactors. uni-muenchen.de They also allow for a high degree of automation, ensuring process consistency and reducing manual handling of hazardous materials.
| Process Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of reactive intermediates | Enhanced safety due to small reactor volumes and on-demand generation |
| Heat Transfer | Often inefficient, risk of localized hot spots | Excellent heat transfer, precise temperature control |
| Reaction Time | Can be lengthy (hours) | Significantly reduced (seconds to minutes) |
| Scalability | Complex, requires reactor redesign | Straightforward, by running the system for longer |
| Process Control | Limited control over mixing and temperature gradients | Precise control over stoichiometry, mixing, and temperature |
Design and Synthesis of New Chemical Entities Incorporating the 4-Benzyloxy-butyryl Moiety for Diverse Applications
The 4-benzyloxy-butyryl moiety serves as a versatile building block for the creation of new chemical entities (NCEs) with potential applications in medicine and materials science. bohrium.com The benzyloxy group is a recognized pharmacophore that can influence a molecule's biological activity, while the butyryl chain provides a flexible linker. nih.gov
Promising areas for future design and synthesis include:
Medicinal Chemistry: The moiety can be incorporated into larger molecules to target a range of biological systems. The benzyloxy group can engage in important interactions within enzyme active sites or receptor binding pockets, potentially leading to the development of novel inhibitors or modulators. nih.gov Its lipophilic nature can also be tuned to optimize pharmacokinetic properties.
Materials Science: The rod-like structure imparted by the benzyl (B1604629) group can be exploited in the design of new liquid crystals. nih.govmdpi.com By incorporating the 4-benzyloxy-butyryl group into larger molecular architectures, new materials with specific mesomorphic properties could be developed. nih.govmdpi.com
| Application Area | Rationale for Incorporating the 4-Benzyloxy-butyryl Moiety | Potential Molecular Target/Function |
|---|---|---|
| Medicinal Chemistry | Benzyloxy group as a pharmacophore; flexible linker for fragment-based design. | Enzyme inhibitors (e.g., kinases, proteases), receptor antagonists. |
| Materials Science | Introduction of a semi-rigid benzyloxy unit to influence molecular self-assembly. | Liquid crystals, functional polymers. |
| Agrochemicals | Potential for enhanced biological activity and favorable physicochemical properties. | Herbicides, fungicides, insecticides. |
Q & A
Basic: What is the standard synthetic methodology for preparing 4-Benzyloxy-butyryl chloride?
Answer:
this compound is typically synthesized via chlorination of the corresponding carboxylic acid, 4-Benzyloxy-butyric acid. The most common method involves reacting the acid with thionyl chloride (SOCl₂) under anhydrous conditions.
- Procedure :
- Dissolve 4-Benzyloxy-butyric acid in dry dichloromethane (DCM) or toluene.
- Add SOCl₂ dropwise at 0–5°C under inert atmosphere (N₂/Ar).
- Reflux at 40–50°C for 2–4 hours until gas evolution ceases.
- Remove excess SOCl₂ and solvent under reduced pressure.
- Key Considerations :
- Moisture must be strictly excluded to avoid hydrolysis of the product.
- Reaction progress can be monitored by TLC or FT-IR for disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) .
Basic: What safety precautions are critical when handling this compound?
Answer:
Due to its reactivity and corrosive nature:
- PPE : Wear nitrile gloves, lab coat, and sealed goggles. Use a fume hood to avoid inhalation of vapors .
- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C. Avoid exposure to moisture or heat to prevent decomposition .
- Emergency Protocols :
Advanced: How can reaction conditions be optimized for higher yields in acylations using this compound?
Answer:
Optimization strategies include:
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered alcohols .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity with nucleophiles.
- Temperature Control : Maintain 0–10°C for heat-sensitive substrates to minimize side reactions.
- Molar Ratios : A 1.2–1.5:1 excess of the chloride ensures complete conversion of limiting nucleophiles.
Validate optimization via HPLC or ¹H NMR to quantify unreacted starting material .
Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?
Answer:
- ¹H/¹³C NMR :
- Expected signals: Acyl chloride carbonyl (~170–175 ppm in ¹³C), benzyloxy aromatic protons (δ 7.2–7.4 ppm in ¹H) .
- FT-IR : Confirm C=O stretch (~1800 cm⁻¹) and absence of O–H peaks.
- GC-MS : Monitor purity and detect volatile byproducts (e.g., residual SOCl₂).
- Elemental Analysis : Validate molecular formula (C₁₁H₁₃ClO₂) .
Advanced: How does this compound’s stability vary under different storage conditions?
Answer:
- Moisture Sensitivity : Hydrolyzes to 4-Benzyloxy-butyric acid rapidly in humid environments. Use molecular sieves in storage containers .
- Thermal Stability : Decomposes above 50°C, releasing HCl gas. Long-term storage at –20°C in amber vials is recommended .
- Light Exposure : Photodegradation is minimal but possible; opaque containers are advised .
Advanced: How can researchers resolve contradictions in reported synthetic yields of derivatives?
Answer:
- Reproducibility Checks : Replicate protocols with strict control of variables (e.g., solvent dryness, reaction time).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis artifacts).
- Meta-Analysis : Compare datasets across studies to isolate outliers or systematic errors (e.g., calibration differences in yield calculations) .
Basic: What are common reactions involving this compound in organic synthesis?
Answer:
- Acylation : Reacts with amines/alcohols to form amides/esters.
- Schotten-Baumann Reaction : Rapid acyl transfer in biphasic (water/organic) systems for peptide coupling.
Advanced: What methodologies identify and quantify byproducts in large-scale syntheses?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) separates acylated products from unreacted chloride.
- Mass Spectrometry : High-resolution MS (HRMS) identifies unexpected adducts (e.g., Michael addition byproducts).
- Quantitative NMR : Integrate peaks of isolated impurities against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
